molecular formula C15H15N3O2S2 B2525413 3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine CAS No. 868218-72-8

3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

Cat. No. B2525413
CAS RN: 868218-72-8
M. Wt: 333.42
InChI Key: TWDKAMVLVSGLEG-UHFFFAOYSA-N
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Description

The compound "3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine" is a molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure suggests the presence of a benzimidazole core, a benzenesulfonyl group, and a pyridine moiety, which are common in pharmaceuticals and materials chemistry due to their diverse chemical and biological properties .

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of imidazo[1,2-a]pyridines, as seen in the iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides as a thiol surrogate . This method allows for the introduction of a sulfanyl group to the imidazo[1,2-a]pyridine core under metal and oxidant-free conditions. Additionally, the synthesis of benzimidazole derivatives carrying a pyridine moiety can be achieved by coupling mercapto-benzimidazole with pyridine derivatives in the presence of a base . These methods provide a pathway for the potential synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. This core is known to interact with various biological targets, such as cyclin-dependent kinases (CDKs) . The presence of a pyridine ring can also contribute to the molecule's ability to bind to different enzymes or receptors due to its electron-rich nature and potential to participate in pi-stacking interactions.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, benzimidazole derivatives can be oxidized to form sulfoxides , and imidazo[1,2-a]pyridines can be functionalized at the C-3 position using copper-catalyzed nucleophilic addition . These reactions can modify the chemical properties of the molecule, potentially leading to changes in biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. Benzimidazole derivatives are known for their stability and potential biological activities, such as antineoplastic effects . The introduction of a benzenesulfonyl group can increase the compound's polarity and potentially its solubility in aqueous media. The pyridine moiety can contribute to the basicity of the molecule and its ability to form hydrogen bonds, which can affect its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been explored in the context of synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives via a three-component domino reaction, showcasing its utility in generating functionalized heterocycles with potential biological and material applications (Cui et al., 2018).
  • Research on benzimidazole derivatives, including those carrying a pyridine moiety similar to the structure , has led to the development of compounds with potential anti-ulcer activity, indicating the compound's relevance in medicinal chemistry (Madala, 2017).

Metal Complexation

  • Studies involving metal complexes containing similar sulfonamido-benzene structures have contributed to the understanding of coordination chemistry and the synthesis of complexes with potential catalytic, magnetic, and optical properties (Sousa et al., 2001).

Antimicrobial and Antitumor Applications

  • Novel pyrazolopyrimidines incorporating phenylsulfonyl groups, akin to the compound , have shown antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
  • Certain derivatives, including thiophene and thieno[3,2-d]pyrimidine, have demonstrated potent antitumor and antibacterial activities, highlighting the therapeutic potential of compounds with similar structural features (Hafez et al., 2017).

Photolytic Stability and Environmental Impact

  • The photolytic stability of related sulfonamide compounds has been studied, providing insights into their environmental fate and the design of more stable pharmaceuticals and chemicals (Zhou & Moore, 1994).

Chemical Sensing and Environmental Monitoring

  • The development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols, utilizing structures similar to the compound , indicates its potential application in chemical sensing and environmental monitoring (Wang et al., 2012).

properties

IUPAC Name

3-[[1-(benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c19-22(20,14-6-2-1-3-7-14)18-10-9-17-15(18)21-12-13-5-4-8-16-11-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDKAMVLVSGLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

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